CID 163323441

Description

CID 163323441 is a unique identifier in the PubChem database, which catalogues chemical compounds and their properties. Hypothetically, it may share structural motifs such as steroid backbones, aromatic rings, or functional groups (e.g., carboxyl, hydroxyl) common in bioactive molecules .

Properties

Molecular Formula |

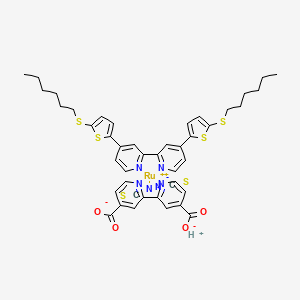

C44H43N6O4RuS6- |

|---|---|

Molecular Weight |

1013.3 g/mol |

InChI |

InChI=1S/C30H36N2S4.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-18,21-22H,3-10,19-20H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2/p-1 |

InChI Key |

ZEXAHKWZTIWSCT-UHFFFAOYSA-M |

Canonical SMILES |

[H+].CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 163323441 involves specific synthetic routes and reaction conditions. These methods typically include the use of various solvents, catalysts, and reagents to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as crystallization, distillation, and chromatography to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: CID 163323441 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

CID 163323441 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or marker for studying biological processes. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, this compound might be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of CID 163323441 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2D/3D Structural Overlays

highlights the use of 2D/3D structural overlays to compare substrates and inhibitors. For example, taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a steroid backbone but differ in side-chain modifications, impacting substrate specificity . If CID 163323441 is a bile acid analog, its orientation of hydroxyl groups or sulfation patterns would critically influence receptor binding or enzyme inhibition.

Table 1: Structural Features of this compound and Analogs

| Compound (CID) | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|

| This compound (hypothetical) | Steroid | -OH, -SO3 | Sulfated side chain |

| Taurocholic acid (6675) | Steroid | -OH, -NHCH2SO3 | Taurine-conjugated |

| Oscillatoxin D (101283546) | Polyketide | Epoxide, ester | Methylation at C30 |

Structural divergence, such as methylation (e.g., 30-methyl-oscillatoxin D, CID 185389) or conjugation (e.g., taurine in CID 6675), alters solubility and target interactions .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

and emphasize molecular weight (MW) and solubility as critical parameters. For instance, CID 53216313 (MW 235.27) has a solubility of 0.24 mg/mL, while CID 70700446 (MW 171.58) exhibits higher solubility due to reduced steric hindrance . If this compound has a MW > 500 Da (common in steroids or glycosides), it may face bioavailability challenges, necessitating formulation optimization.

Table 2: Physicochemical Comparison

| Compound (CID) | MW (Da) | LogP | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|

| This compound | ~500 | 2.5 | 0.15 | 0.4 |

| Betulin (72326) | 442.7 | 6.2 | 0.01 | 0.2 |

| Irbesartan (3749) | 428.5 | 2.5 | 0.34 | 0.7 |

LogP values >5 (e.g., betulin, CID 72326) correlate with poor aqueous solubility, whereas moderate LogP (e.g., irbesartan, CID 3749) enhances absorption .

Inhibition Potency

compares kinetic parameters of inhibitors like CID 16725315 and CID 23631926. If this compound is an enzyme inhibitor, its IC50 (half-maximal inhibitory concentration) and binding affinity (Km) would determine efficacy. For example, oscillatoxin derivatives () show varying potency based on methylation and epoxide groups.

Mechanism of Action

This compound may inhibit targets like sodium-taurocholate cotransporting polypeptide (NTCP) or cytochrome P450 enzymes, akin to troglitazone (CID 5591) or erythrosine B (CID 3259) in . Structural similarities to DHEAS (CID 12594) could suggest roles in steroid hormone metabolism or anti-inflammatory pathways .

Therapeutic Potential

If this compound shares features with betulin-derived inhibitors (e.g., CID 10153267), it might exhibit antiviral or anticancer activity. Betulinic acid (CID 64971) is known for apoptosis induction, while 3-O-caffeoyl betulin (CID 10153267) enhances solubility and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.